disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate
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Overview
Description
disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of L-cysteine, an amino acid that plays a crucial role in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves multiple steps, starting with the acetylation of L-cysteine. The reaction typically involves the use of acetic anhydride in the presence of a base such as sodium hydroxide. The resulting N-acetyl-L-cysteine is then subjected to further reactions to introduce the 3-carboxy-2-propyl group. This step often involves the use of specific reagents and catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves its interaction with biological molecules. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cellular stress responses. Its molecular targets include enzymes and receptors that play key roles in these processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and precursor to glutathione.
S-Carboxymethyl-L-cysteine: Used in the treatment of respiratory conditions.
L-Cysteine: A naturally occurring amino acid with various biological functions.
Uniqueness
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry.
Biological Activity
Chemical Structure and Properties
Disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate is characterized by the following structural features:
- Molecular Formula : C₇H₁₀N₂Na₂O₄S
- Molecular Weight : 246.21 g/mol
- IUPAC Name : Disodium 3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate
The compound contains a sulfonic group and an acetamido group, which contribute to its solubility and reactivity.
Antioxidant Properties
This compound exhibits significant antioxidant activity. It is believed to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. Studies have shown that the compound can enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Neuroprotective Activity
Recent investigations have highlighted the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, such as Alzheimer's disease, the compound has been shown to improve cognitive function and reduce amyloid-beta plaque accumulation . These findings position it as a candidate for further research in neuroprotection.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Oxidative Stress : By enhancing antioxidant enzyme activity, it reduces oxidative damage to cells.
- Inhibition of Inflammatory Mediators : The compound interferes with signaling pathways involved in inflammation, potentially through the NF-kB pathway.
- Neuroprotection : Its ability to modulate neurotransmitter levels and protect neurons from apoptosis contributes to its neuroprotective effects.
Case Study 1: Antioxidant Efficacy in Diabetic Rats
A study conducted on diabetic rats showed that administration of this compound led to a significant decrease in blood glucose levels and improved markers of oxidative stress compared to control groups .
Case Study 2: Inhibition of Neuroinflammation
Another study focused on the effects of this compound on neuroinflammation in a mouse model of Alzheimer's disease. Results indicated that it significantly reduced levels of inflammatory cytokines and improved spatial memory performance in treated mice .
Study | Model | Findings |
---|---|---|
Diabetic Rats | Decreased blood glucose, improved oxidative stress markers | |
Alzheimer's Mouse Model | Reduced neuroinflammation, improved cognitive function |
Properties
IUPAC Name |
disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCIEDHPXAQZRB-OVEMJYDDSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)[O-])SC[C@@H](C(=O)[O-])NC(=O)C.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NNa2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.